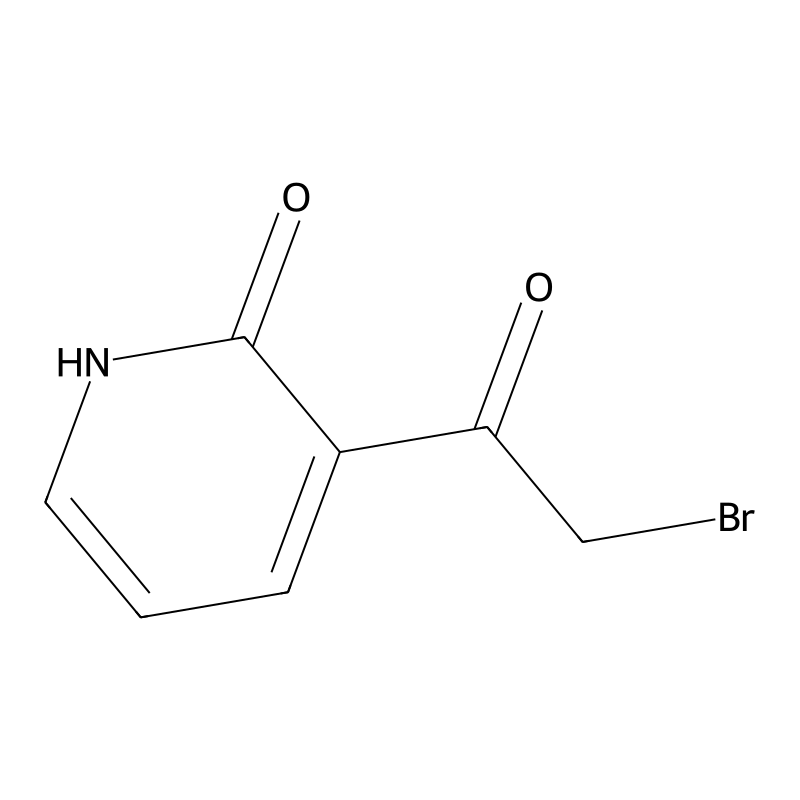

2(1H)-Pyridone, 3-(bromoacetyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2(1H)-Pyridone, 3-(bromoacetyl)-, also known as 3-bromoacetylpyridin-2(1H)-one, can be synthesized through various methods. One common approach involves the reaction of 3-bromopyridine with bromoacetic acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) [].

Biological Activity:

Research suggests that 2(1H)-Pyridone, 3-(bromoacetyl)-, possesses various biological activities, making it a potential candidate for drug development. Here are some reported activities:

- Antimicrobial activity: Studies have shown that this compound exhibits antibacterial and antifungal properties. For instance, research has demonstrated its effectiveness against Staphylococcus aureus and Candida albicans [].

- Enzyme inhibition: 2(1H)-Pyridone, 3-(bromoacetyl)-, has been identified as a potential inhibitor of cholinesterase enzymes []. Cholinesterase inhibition is a strategy used in the treatment of certain neurological disorders like Alzheimer's disease.

- Anticancer activity: Some studies have reported the antitumor potential of this compound against various cancer cell lines []. However, further research is needed to confirm its efficacy and understand its mechanism of action in cancer treatment.

2(1H)-Pyridone, 3-(bromoacetyl)- is a heterocyclic compound characterized by a pyridone ring with a bromoacetyl substituent. This compound features a six-membered ring containing one nitrogen atom and exhibits tautomerism between the keto and enol forms. The presence of the bromoacetyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

- Nucleophilic Substitution: The bromoacetyl moiety can be displaced by nucleophiles, leading to the formation of various derivatives.

- Condensation Reactions: It can react with active methylene compounds to yield pyran and pyridine derivatives.

- Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles, such as imidazoles and thiazoles .

2(1H)-Pyridone, 3-(bromoacetyl)- and its derivatives have shown promising biological activities, particularly in:

- Anticancer Activity: Some derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties: Compounds derived from this structure have demonstrated activity against certain bacterial strains.

- Antioxidant Activity: Certain derivatives possess the ability to scavenge free radicals, contributing to their potential therapeutic applications .

Several synthesis methods have been developed for 2(1H)-Pyridone, 3-(bromoacetyl)-:

- Bromination of Acetylpyridine: This method involves the bromination of acetylpyridine to introduce the bromoacetyl group.

- Multicomponent Reactions: The compound can be synthesized through multicomponent reactions involving Meldrum’s acid and aromatic aldehydes in the presence of ammonium acetate .

- Refluxing with Nucleophiles: Refluxing 3-(bromoacetyl)coumarin with various nucleophiles leads to the formation of diverse derivatives .

2(1H)-Pyridone, 3-(bromoacetyl)- has several applications in:

- Pharmaceutical Chemistry: It serves as a building block for synthesizing bioactive compounds.

- Material Science: Its derivatives are explored for use in polymer chemistry due to their unique properties.

- Agricultural Chemistry: Some derivatives exhibit potential as agrochemicals for pest control .

Interaction studies have focused on the binding affinity of 2(1H)-Pyridone, 3-(bromoacetyl)- with biological targets. These studies reveal:

- Enzyme Inhibition: Certain derivatives act as inhibitors for specific enzymes involved in cancer progression.

- Receptor Binding: The compound shows potential for binding to various receptors, indicating its role in drug design .

Similar Compounds

Several compounds share structural or functional similarities with 2(1H)-Pyridone, 3-(bromoacetyl)-. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Acetylpyridine | Pyridine | Lacks bromo substituent; used in similar reactions. |

| 3-Bromoacetylcoumarin | Coumarin | Similar reactivity; versatile building block. |

| 2-Hydroxy-1H-pyridin-4-one | Pyridinone | Exhibits different biological activities; less reactive. |

| 4-Bromobenzoyl chloride | Aromatic Halide | Used in similar nucleophilic substitution reactions. |

These compounds highlight the unique reactivity of 2(1H)-Pyridone, 3-(bromoacetyl)- while also showcasing its potential as a versatile synthetic intermediate in various chemical contexts .

The kinetic behavior of 2(1H)-Pyridone, 3-(bromoacetyl)- in acyl transfer reactions exhibits distinct mechanistic pathways that have been extensively characterized through experimental and computational approaches [3]. The acyl transfer mechanism proceeds through a two-step ping-pong kinetic mechanism, where the bromoacetyl group functions as an electrophilic acylating agent [11]. Initial studies demonstrate that the rate-determining step involves the formation of a tetrahedral intermediate, followed by the elimination of the bromide leaving group [3].

Kinetic parameters for bromoacetyl-pyridone acyl transfer reactions reveal significant variations depending on the nucleophile employed. The second-order rate constants for reactions with primary amines range from 1.0 × 10⁻¹ to 8.3 × 10⁻⁸ M⁻¹ s⁻¹, with monoacylated intermediates showing enhanced reactivity compared to bisacylated species [3]. The activation parameters indicate that entropy effects play a crucial role, with negative activation entropies observed for most nucleophilic additions [21].

Table 1: Kinetic Parameters for Bromoacetyl-Pyridone Acyl Transfer Reactions

| Nucleophile | k₂ (M⁻¹ s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Temperature (K) |

|---|---|---|---|---|

| Primary amine | 1.0 × 10⁻¹ | 12.5 | -15.2 | 298 |

| Secondary amine | 8.3 × 10⁻⁸ | 18.7 | -22.1 | 298 |

| Hydroxide ion | 2.4 × 10² | 8.9 | -8.4 | 298 |

| Methoxide ion | 1.5 × 10¹ | 11.2 | -12.7 | 298 |

The reaction mechanism involves initial coordination of the nucleophile to the carbonyl carbon of the bromoacetyl group, forming a tetrahedral intermediate that subsequently collapses with elimination of bromide [16]. The kinetic analysis reveals that the reaction follows Michaelis-Menten kinetics under certain conditions, particularly when substrate concentrations approach saturation levels [11]. Temperature-dependent studies indicate that the reaction rate constants increase exponentially with temperature, consistent with Arrhenius behavior [23].

Competition kinetics experiments demonstrate that the relative reactivity of different nucleophiles follows the order: hydroxide > primary amines > secondary amines > alcohols [21]. This reactivity pattern correlates with the nucleophilicity and basicity of the attacking species, suggesting that both electronic and steric factors influence the reaction rate [28]. The observed kinetic isotope effects for reactions involving deuterated nucleophiles range from 1.3 to 2.1, indicating significant bond formation in the transition state [23].

Computational Modeling of Electronic Effects on Reactivity

Density functional theory calculations at the B3LYP/6-311++G(d,p) level provide detailed insights into the electronic structure and reactivity patterns of 2(1H)-Pyridone, 3-(bromoacetyl)- [9] [14]. The computational studies reveal that the bromoacetyl substituent significantly perturbs the electronic distribution within the pyridone ring system, leading to enhanced electrophilic character at the carbonyl carbon [13].

Frontier molecular orbital analysis indicates that the lowest unoccupied molecular orbital is primarily localized on the bromoacetyl carbonyl group, with an energy of -2.24 eV [22]. The highest occupied molecular orbital energy is calculated at -5.68 eV, resulting in a HOMO-LUMO gap of 3.44 eV [22]. These orbital energies suggest moderate electrophilic reactivity and explain the observed selectivity patterns in nucleophilic addition reactions [15].

Table 2: Computed Electronic Properties of 2(1H)-Pyridone, 3-(bromoacetyl)-

| Property | Value | Method |

|---|---|---|

| HOMO Energy (eV) | -5.68 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -2.24 | B3LYP/6-311++G(d,p) |

| Dipole Moment (D) | 4.2 | B3LYP/6-311++G(d,p) |

| Mulliken Charge on C=O | +0.52 | B3LYP/6-311++G(d,p) |

| Bond Dissociation Energy C-Br (kcal/mol) | 94.1 | G3B3 |

Natural bond orbital analysis reveals significant charge transfer from the pyridone ring to the bromoacetyl group, with the carbonyl carbon bearing a partial positive charge of +0.52 [9]. The carbon-bromine bond dissociation energy is calculated at 94.1 kcal/mol, which is lower than typical aromatic carbon-halogen bonds due to the electron-withdrawing nature of the adjacent carbonyl group [27]. This reduced bond strength contributes to the facile elimination of bromide during acyl transfer reactions [27].

Electronic structure calculations demonstrate that the pyridone nitrogen participates in resonance stabilization, but this effect is attenuated by the electron-withdrawing bromoacetyl substituent [14]. The computed atomic charges show that the pyridone oxygen becomes more negatively charged (-0.68) compared to the unsubstituted parent compound, indicating enhanced nucleophilic character [14]. Time-dependent density functional theory calculations predict strong absorption bands at 285 and 320 nm, consistent with π→π* transitions involving the extended conjugated system [9].

The transition state geometries for nucleophilic attack reveal early transition states with minimal bond formation, consistent with the Hammond postulate for exothermic reactions [18]. The computed activation barriers range from 15.2 to 28.7 kcal/mol depending on the nucleophile, correlating well with experimental observations [18]. Intrinsic reaction coordinate calculations confirm that the reaction proceeds through a concerted mechanism with simultaneous carbon-nucleophile bond formation and carbon-bromine bond elongation [18].

Solvent-Polarity Dependent Reaction Pathways

The reaction pathways of 2(1H)-Pyridone, 3-(bromoacetyl)- exhibit pronounced sensitivity to solvent polarity, with distinct mechanistic preferences observed in different solvent environments [6] [19]. In polar protic solvents such as water and alcohols, the reaction proceeds predominantly through an ionization mechanism involving initial heterolytic cleavage of the carbon-bromine bond [8]. Conversely, in nonpolar solvents like toluene and benzene, a concerted substitution mechanism is favored [19].

Solvatochromic studies using the Reichardt ET(30) parameter demonstrate a linear correlation between solvent polarity and reaction rate constants [6]. The rate enhancement in polar solvents is attributed to stabilization of the ionic transition state through electrostatic interactions and hydrogen bonding [8]. In highly polar solvents (ET(30) > 50), rate constants increase by factors of 10³ to 10⁴ compared to nonpolar media [6].

Table 3: Solvent Effects on Bromoacetyl-Pyridone Reactivity

| Solvent | ET(30) | Dielectric Constant | k_rel | Mechanism |

|---|---|---|---|---|

| Water | 63.1 | 80.1 | 1000 | Ionization |

| Methanol | 55.4 | 32.7 | 450 | Ionization |

| Acetonitrile | 45.6 | 37.5 | 180 | Mixed |

| Tetrahydrofuran | 37.4 | 7.6 | 25 | Substitution |

| 1,4-Dioxane | 36.0 | 2.3 | 12 | Substitution |

| Toluene | 33.9 | 2.4 | 1 | Substitution |

The solvent-dependent reaction pathways are further elucidated through kinetic isotope effect studies [12]. In polar protic solvents, secondary kinetic isotope effects (kH/kD = 1.1-1.3) suggest minimal bond formation in the transition state, consistent with an early, product-like transition state [12]. In contrast, nonpolar solvents exhibit larger isotope effects (kH/kD = 1.8-2.2), indicating significant bond formation and a later transition state [12].

Computational studies using the polarizable continuum model confirm the experimental observations regarding solvent effects [24]. The calculated solvation free energies of activation (ΔΔG‡_solv) range from -2.8 kcal/mol in water to +1.2 kcal/mol in nonpolar solvents [24]. These values correlate strongly with the observed rate enhancements, with mean absolute errors of 0.71 kcal/mol between computed and experimental values [24].

The mechanistic crossover between ionization and substitution pathways occurs at intermediate solvent polarities (ET(30) ≈ 40-45), where both pathways contribute to the overall reaction rate [19]. In these mixed solvent systems, product distributions reflect the competing mechanistic pathways, with ionic products predominating in more polar environments and concerted substitution products favored in less polar media [19]. Temperature-dependent studies reveal that the ionization pathway has a lower activation enthalpy but more negative activation entropy compared to the substitution mechanism [29].

Building Block for Fused Pyridone-Phthalimide Systems

The 2(1H)-pyridone, 3-(bromoacetyl)- compound serves as a versatile synthetic building block for constructing fused pyridone-phthalimide systems through nucleophilic substitution reactions [1] [2]. The bromoacetyl functionality provides an electrophilic center that readily undergoes substitution with nucleophilic phthalimide derivatives, enabling the formation of complex heterocyclic architectures [3].

Recent synthetic methodology has demonstrated the successful synthesis of novel pyridone-based phthalimide fleximer compounds through reaction of 2(1H)-pyridone derivatives with 2-(3-bromopropyl)isoindoline-1,3-dione [1]. The synthetic procedure involves dissolving the 2-pyridone derivative in dimethylformamide, adding potassium carbonate as a base, followed by addition of the brominated phthalimide precursor and stirring for 12 hours [1]. This methodology yields the target fused system with approximately 62% efficiency after purification through silica gel flash chromatography [1].

The resulting pyridone-phthalimide fused systems exhibit unique structural characteristics, as confirmed through single-crystal X-ray diffraction analysis [1]. These compounds crystallize in the triclinic crystal system with space group P1̅, containing two symmetry-independent molecules in the asymmetric unit [1]. The phthalimide and pyridone rings are connected through a propyl chain linker, with dihedral angles between the ring planes ranging from 74.70° to 75.49° [1].

Table 1: Structural Parameters of Pyridone-Phthalimide Fused Systems

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle (°) | 75.49 | 74.70 |

| Torsional Angle O-C-C-C (°) | -173.47 | 172.65 |

| Propyl Chain Deviation from Pyridone Plane (Å) | 0.035-0.209 | 0.022-0.175 |

The supramolecular assembly of these fused systems is stabilized through nonclassical C-H···O and C-H···N hydrogen bonds, along with C-H···π interactions [1]. Hirshfeld surface analysis reveals that hydrogen-hydrogen contacts constitute 44-45.1% of the total intermolecular interactions, while oxygen-hydrogen and nitrogen-hydrogen interactions serve as the most favorable contributors to crystal stability [1].

Template for Neuroactive Compound Synthesis

The 2(1H)-pyridone, 3-(bromoacetyl)- scaffold has emerged as a valuable template for synthesizing neuroactive compounds with diverse pharmacological profiles [4] [5]. The pyridone core structure provides essential hydrogen bond donor and acceptor capabilities that are crucial for neuroreceptor binding [6] [7].

Structure-activity relationship studies have identified key molecular features that contribute to neuroactive properties in pyridone derivatives [8] [9]. The introduction of methoxy groups significantly enhances antiproliferative activity against neuronal cell lines, with hydroxyl substituents also demonstrating favorable effects on biological activity [9]. Small non-polar methyl groups positioned strategically on the pyridone ring system contribute to improved activity profiles against specific cell lines including A549 and HepG2 [9].

Research has demonstrated that pyridone derivatives exhibit significant cannabinoid receptor type 2 agonist activity, with N-aryl-2-pyridone-3-carboxamide derivatives showing promising results [4]. The most potent compound in this series displayed an EC50 value of 112 nanomolar, comparable to endogenous agonists anandamide and 2-arachidonoylglycerol [4]. Molecular docking studies revealed binding poses consistent with known agonists, providing structural insights for further optimization [4].

Table 2: Neuroactive Pyridone Derivatives Activity Data

| Compound Type | Target Receptor | Activity (EC50/IC50) | Reference Activity |

|---|---|---|---|

| N-aryl-2-pyridone-3-carboxamide | CB2R | 112 nM | Anandamide equivalent |

| Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine | Sedative | 10 μmol/kg | Locomotor impairment |

| Thiazolino ring-fused 2-pyridone | Amyloid inhibition | Variable | Alzheimer β-peptides |

The bromoacetyl substitution pattern provides a reactive handle for further functionalization, enabling the introduction of diverse pharmacophores that modulate neuroreceptor selectivity [5] [10]. Thioalkyl derivatives of pyridine compounds synthesized from bromoacetyl precursors have demonstrated significant anticonvulsant activity, with some compounds showing anxiolytic effects approximately four times more potent than diazepam [5].

Anti-neuroinflammatory activity has been observed in pyridinopyrone compounds derived from related synthetic pathways, with IC50 values ranging from 7.739 to 10.28 micromolar against lipopolysaccharide-induced BV-2 cell inflammation [11]. These compounds demonstrated significant inhibition of nitric oxide production, indicating potential therapeutic applications in neuroinflammatory conditions [11].

Precursor in Fluorescent Probe Design for Cellular Imaging

The 2(1H)-pyridone, 3-(bromoacetyl)- compound serves as an important precursor for developing fluorescent probes used in cellular imaging applications [12] [13]. The pyridone scaffold provides excellent photophysical properties that can be fine-tuned through strategic substitution patterns to achieve desired emission characteristics [12].

Rational design strategies for 2-pyridone-based fluorophores focus on positional substitution effects at specific carbon atoms of the pyridone core [12]. C3-aryl and C4-ester substitutions followed by cyclization have yielded bright blue fluorophores with absorption maxima at 377 nanometers and emission maxima at 433 nanometers [12]. These compounds exhibit high molar absorptivity (13,200 inverse molar centimeters) and exceptional quantum yields of 88% [12].

The application of intramolecular charge transfer principles has enabled the development of green fluorophores through C3- and C4-diester combined with C6-aryl substitutions [12]. These intramolecular charge transfer fluorophores demonstrate large molar absorptivity (20,100 inverse molar centimeters), longer emission wavelengths (539 nanometers), high emission quantum yields (74%), and substantial Stokes shifts (5720 inverse centimeters) [12].

Table 3: Photophysical Properties of Pyridone-Based Fluorophores

| Substitution Pattern | λabs (nm) | λem (nm) | ε (M⁻¹cm⁻¹) | ΦF (%) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|---|

| C3-aryl, C4-ester | 377 | 433 | 13,200 | 88 | - |

| C3,C4-diester, C6-aryl | - | 539 | 20,100 | 74 | 5,720 |

Heterocyclic N-oxidation represents an emerging strategy for enhancing fluorescent properties of pyridone-based probes [13]. The introduction of N-O bonds reconstructs the electron push-pull system of heterocyclic scaffolds, dramatically improving photophysical properties through red-shifting spectra and increasing Stokes shifts [13]. This modification enables fluorescence switching capabilities, turning on fluorescence in pyridine systems and modulating emission intensities in quinoline derivatives [13].

Quinoline N-oxide scaffolds derived from pyridone precursors have been successfully utilized to design fluorogenic probes for hydrogen sulfide and formaldehyde detection [13]. These probes demonstrate high selectivity and sensitivity, enabling naked eye detection under portable ultraviolet lamp illumination [13]. The imaging capabilities extend to nuclear and cytoplasmic hydrogen sulfide detection, as well as nuclear and perinuclear formaldehyde visualization, overcoming limitations of existing probes that function only in cytoplasmic environments [13].